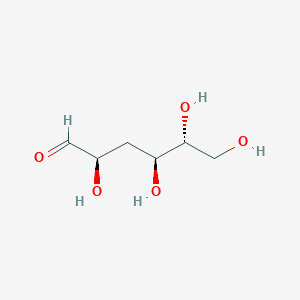
(2R,4S,5R)-2,4,5,6-四羟基己醛
描述
Synthesis Analysis
The synthesis of molecules similar to “(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal” involves multi-step organic reactions, often starting from simple precursors. The methodologies can include asymmetric allylation, ring-closing metathesis, and selective functional group transformations to install the necessary hydroxyl and aldehyde functionalities while controlling the stereochemistry at each carbon center. An efficient method for synthesizing tetrasubstituted tetrahydropyrans, which share structural motifs with our molecule of interest, involves the reaction of aldehydes with ethyl 2-(1-hydroxyalkyl/hydroxy(phenyl)methyl)-5-methylhex-4-enoate using oxonium-ene reactions promoted by boron trifluoride etherate under mild conditions (Saha, Bhunia, & Saikia, 2012).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, revealing details about the arrangement of atoms, bond lengths, angles, and stereochemistry. The crystal structure analysis helps in understanding the conformation and spatial arrangement of functional groups, which is crucial for elucidating the compound's reactivity and interactions with other molecules. Although specific data for “(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal” is not available, similar compounds have been analyzed to determine their crystal structures and molecular conformations (Sambyal et al., 2011).
科学研究应用
-
Synthesis of Complex Molecules The compound “(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal” could potentially be used in the synthesis of complex molecules. For instance, a related compound, “®- (6-Methoxyquinolin-4-yl) [ (1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol”, was synthesized and studied for its antimicrobial activity . The synthesis involved an ion-pair reaction at room temperature, and the resulting complex was characterized by several physicochemical methods .
-
Construction of DNA Oligomers Another potential application could be in the construction of DNA oligomers for structural studies and photoactivated cross-linking. For example, “5-Iodo-2’-deoxycytidine” is used in the construction of DNA oligomers and in the synthesis of other modified nucleosides . It’s worth noting that while this compound is different from “(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal”, it does share some structural similarities, suggesting potential avenues for research .
-
Ion-Pair Complex Formation The compound could potentially be used in the formation of ion-pair complexes. For instance, a related compound, “®- (6-Methoxyquinolin-4-yl) [ (1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol”, was synthesized and studied for its antimicrobial activity . The synthesis involved an ion-pair reaction at room temperature, and the resulting complex was characterized by several physicochemical methods . The formation of ion-pair complexes between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .
-
Enzymatic Synthesis of Modified Nucleoside Another potential application could be in the enzymatic synthesis of modified nucleosides. For example, “D. melanogaster dNK” was unable to phosphorylate “N-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)isonicotinamide” when “dCK” phosphorylated the nucleoside with an almost 40% reaction yield . This suggests that “(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal” could potentially be used in similar enzymatic reactions to synthesize modified nucleosides .
安全和危害
This would involve a discussion of any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
未来方向
This would involve a discussion of potential future research directions involving the compound, such as new reactions it could be used in or new applications for it in fields like medicine or materials science.
属性
IUPAC Name |
(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h2,4-6,8-11H,1,3H2/t4-,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSPLKNONIUZSZ-NGJCXOISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C=O)O)[C@@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947793 | |
| Record name | 3-Deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal | |
CAS RN |
2490-91-7 | |
| Record name | 3-Deoxyglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002490917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



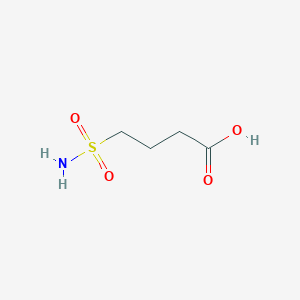
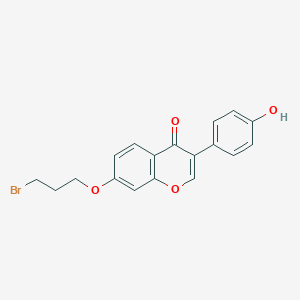

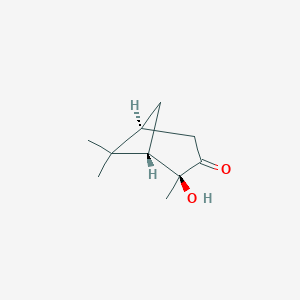
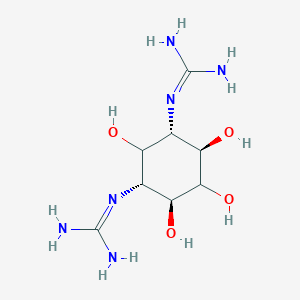





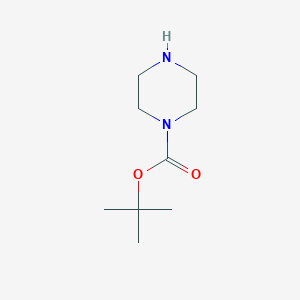
![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)
![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)
